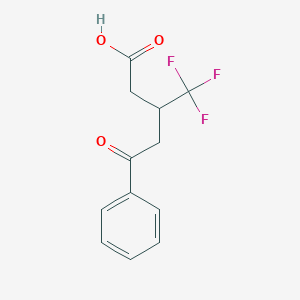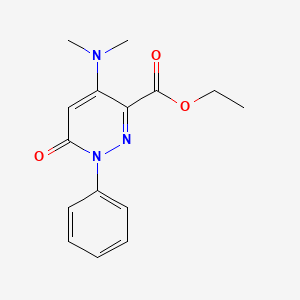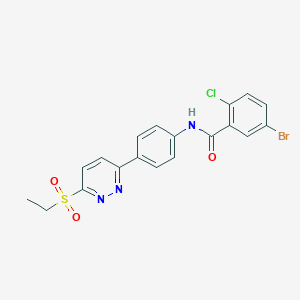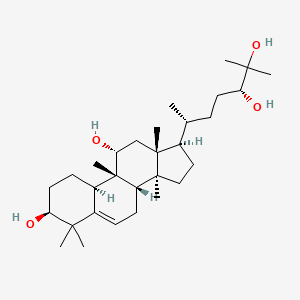
5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is a chemical compound with the CAS Number: 2230800-05-0 . It has a molecular weight of 260.21 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid . The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,17,18) .Aplicaciones Científicas De Investigación
Thromboxane A2 Synthetase Inhibition and Prostaglandin Endoperoxide Receptor Blockade
5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is studied for its potential in inhibiting thromboxane A2 synthetase and blocking thromboxane A2/prostaglandin endoperoxide receptors. It has been shown to be active in vivo in humans and animals, reducing platelet aggregation and prolonging bleeding times without affecting plasma coagulation or fibrinolysis, indicating potential applications in thrombosis and cardiovascular disorders (Clerck et al., 1989).
Vinyl Ketone Synthesis
The compound is involved in the synthesis of vinyl ketones through the reaction with vinylmagnesium chloride. This reaction produces compounds like 5-oxo-5-phenyl-1-pentene from benzoic acid, suggesting its utility in organic synthesis and chemical manufacturing (Watanabe et al., 1972).
Functionalized Polystyrenes
It plays a role in the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. The compound demonstrates potential in polymer chemistry, especially in developing materials with specific properties like enhanced stability and solubility (Dalil et al., 2000).
Radioligand Synthesis
5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is also involved in the synthesis of radioligands for medical imaging, particularly in positron emission tomography (PET) for assessing serotonin uptake sites in the human brain. This illustrates its significance in neurology and psychiatric research (Matarrese et al., 1997).
Novel Compound Synthesis
The compound is used in the synthesis of various novel functional compounds, including diacids and oxadiazoles, which have potential applications in material science and pharmaceutical research (Zhang Zhi-qin, 2004); (Yang et al., 2007).
IR-detectable Metal–Carbonyl Tracers
Its complexes with tungsten and other elements have been studied for developing new IR-detectable metal–carbonyl tracers. These tracers are important in various analytical chemistry applications, including the study of amino functions (Kowalski et al., 2009).
Solid Phase Synthesis Linkers
It has been utilized in the synthesis of linkers for solid phase synthesis, demonstrating higher acid stability compared to standard resins. This is relevant in the field of synthetic chemistry, particularly in drug discovery and peptide synthesis (Bleicher et al., 2000).
Organometallic Chemistry
The compound finds applications in organometallic chemistry, as seen in studies involving its complexes with cobalt. These studies contribute to the understanding of coordination chemistry and the development of novel organometallic compounds (Huxel & Klingele, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPYPLOWINKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)


![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)
![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)
![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)
![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)
![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)